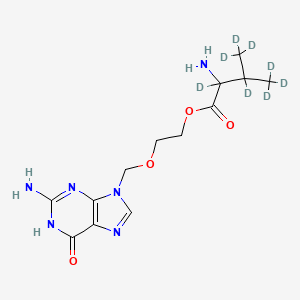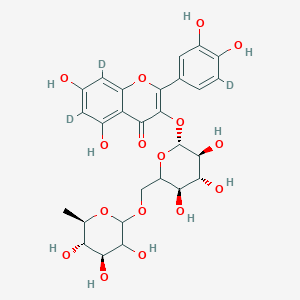
Rutin-d3 (Major)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rutin-d3 (Major) is a deuterium-labeled form of rutin, a flavonoid glycoside found in various plants such as buckwheat, tobacco, and citrus fruits. It is known for its antioxidant, anti-inflammatory, and anti-allergy properties. The deuterium labeling makes it useful in various scientific studies, particularly in tracing and understanding metabolic pathways.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rutin-d3 (Major) involves the incorporation of deuterium atoms into the rutin molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in rutin with deuterium atoms under specific conditions.
Chemical Synthesis: This involves the stepwise synthesis of the rutin molecule with deuterium-labeled precursors.
Industrial Production Methods
Industrial production of Rutin-d3 (Major) typically involves large-scale chemical synthesis using deuterium-labeled starting materials. The process is optimized for high yield and purity, ensuring that the final product meets the required standards for research and industrial applications.
化学反応の分析
Types of Reactions
Rutin-d3 (Major) undergoes various chemical reactions, including:
Oxidation: Rutin-d3 can be oxidized to form different oxidation products.
Reduction: It can be reduced to form reduced derivatives.
Substitution: Various substitution reactions can occur, where functional groups in the molecule are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various reagents, including halogens and alkylating agents, are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quercetin derivatives, while reduction can yield dihydroquercetin.
科学的研究の応用
Rutin-d3 (Major) has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of rutin in various samples.
Biology: Employed in studies to understand the metabolic pathways and biological effects of rutin.
Medicine: Investigated for its potential therapeutic effects, including its antioxidant and anti-inflammatory properties.
Industry: Used in the development of functional foods and nutraceuticals due to its health benefits.
作用機序
Rutin-d3 (Major) exerts its effects through various molecular targets and pathways. It interacts with free radicals and protein systems to exhibit its antioxidant, anti-inflammatory, and anti-allergy activities. The deuterium labeling allows for detailed tracing of its metabolic pathways, providing insights into its mechanism of action.
類似化合物との比較
Similar Compounds
Quercetin: A flavonoid with similar antioxidant properties.
Hesperidin: Another flavonoid glycoside with anti-inflammatory effects.
Troxerutin: A semi-synthetic derivative of rutin with enhanced bioavailability.
Uniqueness
Rutin-d3 (Major) is unique due to its deuterium labeling, which makes it particularly useful in metabolic studies. This labeling allows researchers to trace the compound’s metabolic fate with high precision, providing valuable insights that are not possible with non-labeled compounds.
特性
分子式 |
C27H30O16 |
|---|---|
分子量 |
613.5 g/mol |
IUPAC名 |
6,8-dideuterio-2-(3-deuterio-4,5-dihydroxyphenyl)-5,7-dihydroxy-3-[(2R,3S,4R,5R)-3,4,5-trihydroxy-6-[[(4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C27H30O16/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3/t8-,15?,17-,18+,20+,21-,22?,23+,26?,27-/m1/s1/i3D,5D,6D |
InChIキー |
IKGXIBQEEMLURG-SWFHVPCXSA-N |
異性体SMILES |
[2H]C1=CC(=CC(=C1O)O)C2=C(C(=O)C3=C(C(=C(C(=C3O2)[2H])O)[2H])O)O[C@@H]4[C@H]([C@@H]([C@H](C(O4)COC5C([C@H]([C@@H]([C@H](O5)C)O)O)O)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6a[2a(Ethanesulfonyl)propyl]a2aethyla4,5,6,7atetrahydroa1,3abenzoxazola4aone](/img/structure/B13857389.png)
![2-[(4-Acetylpiperazin-1-yl)methyl]-5-ethyl-7-phenylthieno[3,2-c]pyridin-4-one](/img/structure/B13857395.png)
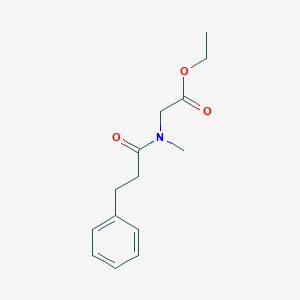
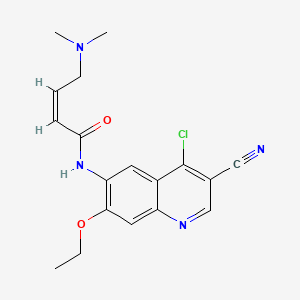


![(4S)-6-chloro-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one](/img/structure/B13857420.png)
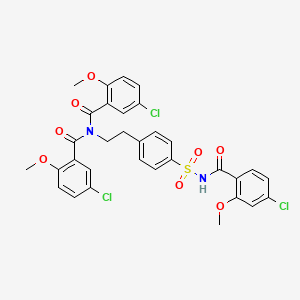


![5-[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-2,4,6,8-tetraoxa-5-phosphanonanedioic Acid (1-methylethyl,propyl) Ester 5-Oxide Fumarate; nPOC-POC PMPA Fumarate](/img/structure/B13857436.png)

